

Essential Safety and Operational Guide for Handling AM3102

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Compound of Interest

Compound Name: AM3102
Cat. No.: B10768088

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of **AM3102**, a potent PPAR α agonist.

This document provides critical safety and logistical information for the handling and use of **AM3102** (CAS 213182-22-0), a research chemical identified as an oleoylethanolamide (OEA) analog that stimulates PPAR α transcriptional activity.[1] It is intended for laboratory use only and is not for human or veterinary use.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Measures

While **AM3102** is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), standard laboratory safety precautions are mandatory to minimize exposure and ensure a safe working environment.[3][4]

Recommended Personal Protective Equipment:

PPE Category	Item	Rationale
Eye Protection	Safety goggles with side-shields	Protects eyes from accidental splashes or aerosolized particles.
Hand Protection	Protective gloves (e.g., nitrile)	Prevents direct skin contact with the chemical.
Body Protection	Impervious clothing (e.g., lab coat)	Protects skin and personal clothing from contamination.
Respiratory Protection	Suitable respirator	Recommended when handling the solid form to avoid inhalation of dust, or when aerosols may be generated. Use in a well-ventilated area is crucial.[3]

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the stability and integrity of **AM3102**.

Handling Procedures:

- Avoid inhalation, and contact with eyes and skin.[3]
- Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust and aerosol formation.[3]
- Wash hands thoroughly after handling.

Storage Conditions:

- **AM3102** is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[2]
- For short-term storage (days to weeks), 2-8°C is recommended.[3]

- Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

Preparation of Stock Solutions: **AM3102** is soluble in organic solvents. The following table summarizes its solubility:[2]

Solvent	Solubility
Dimethyl formamide (DMF)	~25 mg/ml
Dimethyl sulfoxide (DMSO)	~20 mg/ml
Ethanol	~5 mg/ml

When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[2]

Disposal Plan

Dispose of **AM3102** and its waste in accordance with local, state, and federal regulations.

Disposal Guidelines:

- Do not dispose of with household garbage.[3]
- Prevent the product from entering drains, sewage systems, or other water courses.[3]
- Contaminated materials should be disposed of as chemical waste. Absorb solutions with an inert, finely-powdered liquid-binding material like diatomite.[3]
- Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

Experimental Protocols

AM3102 is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) with an EC₅₀ value of 100 nM.[1] The following are generalized protocols based on the characterization of similar compounds. Specific experimental conditions may need to be optimized.

In Vitro: PPAR α Transcriptional Activity Assay (Cell-Based)

This protocol outlines a general procedure for assessing the activation of PPAR α by **AM3102** in a cell-based reporter assay.

- Cell Culture: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transfection: Co-transfect cells with a PPAR α expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
- Compound Treatment:
 - Prepare a stock solution of **AM3102** in DMSO.
 - On the day of the experiment, dilute the **AM3102** stock solution to the desired concentrations in the cell culture medium.
 - Add the diluted **AM3102** solutions to the transfected cells. Include a vehicle control (DMSO) and a positive control (a known PPAR α agonist like GW7647).
- Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
 - Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
- Data Analysis: Plot the normalized luciferase activity against the concentration of **AM3102** to determine the EC₅₀ value.

In Vivo: Assessment of Anorexiatic Properties in Rodents

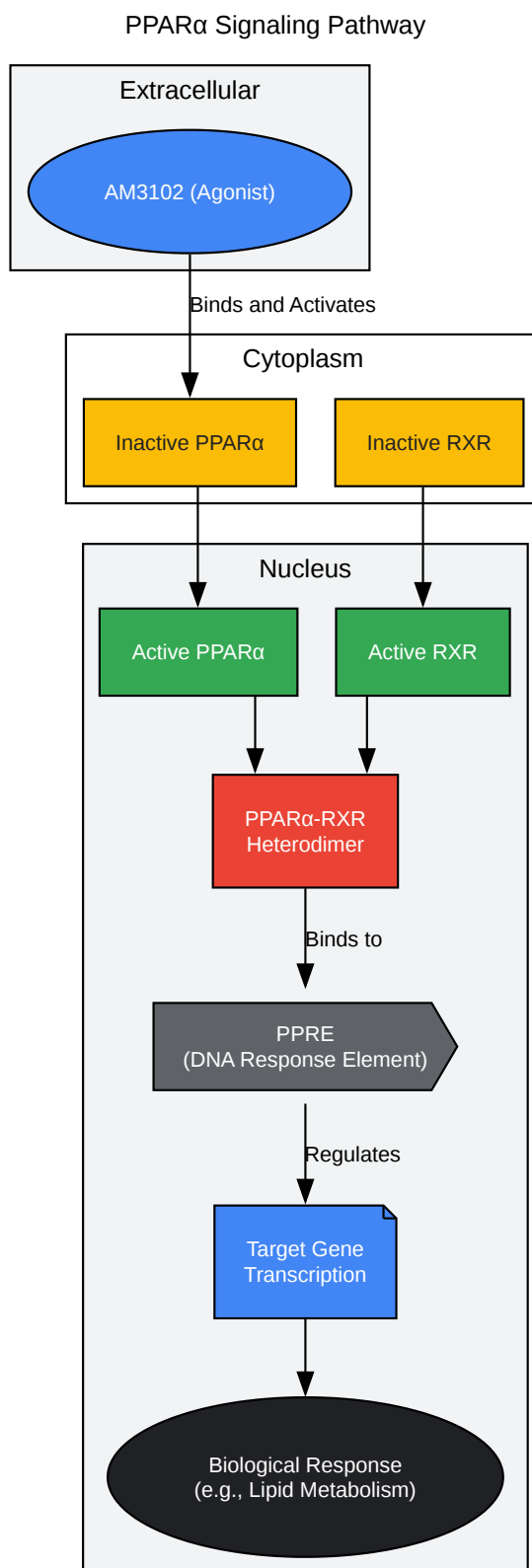
This protocol describes a general method for evaluating the effect of **AM3102** on food intake in rodents. **AM3102** has been shown to prolong feeding latency in rodents with an ED₅₀ of 2.4 mg/kg.^[1]

- **Animal Acclimation:** Acclimate male rodents (e.g., Wistar rats) to the experimental conditions, including handling and single housing. Maintain a regular light-dark cycle.
- **Compound Administration:**
 - Prepare a vehicle solution (e.g., 5% polyethylene glycol, 5% Tween 80, and 90% water).
 - Prepare the **AM3102** solution in the vehicle at the desired concentrations.
 - Administer **AM3102** or the vehicle solution to the animals via intraperitoneal (i.p.) injection.
- **Food Intake Measurement:**
 - Following administration, provide a pre-weighed amount of food to each animal.
 - Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
- **Data Analysis:** Compare the cumulative food intake between the **AM3102**-treated groups and the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Signaling Pathway and Experimental Workflow

PPAR α Signaling Pathway

AM3102, as a PPAR α agonist, binds to and activates the Peroxisome Proliferator-Activated Receptor Alpha. This nuclear receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This pathway is crucial in lipid metabolism and energy homeostasis.



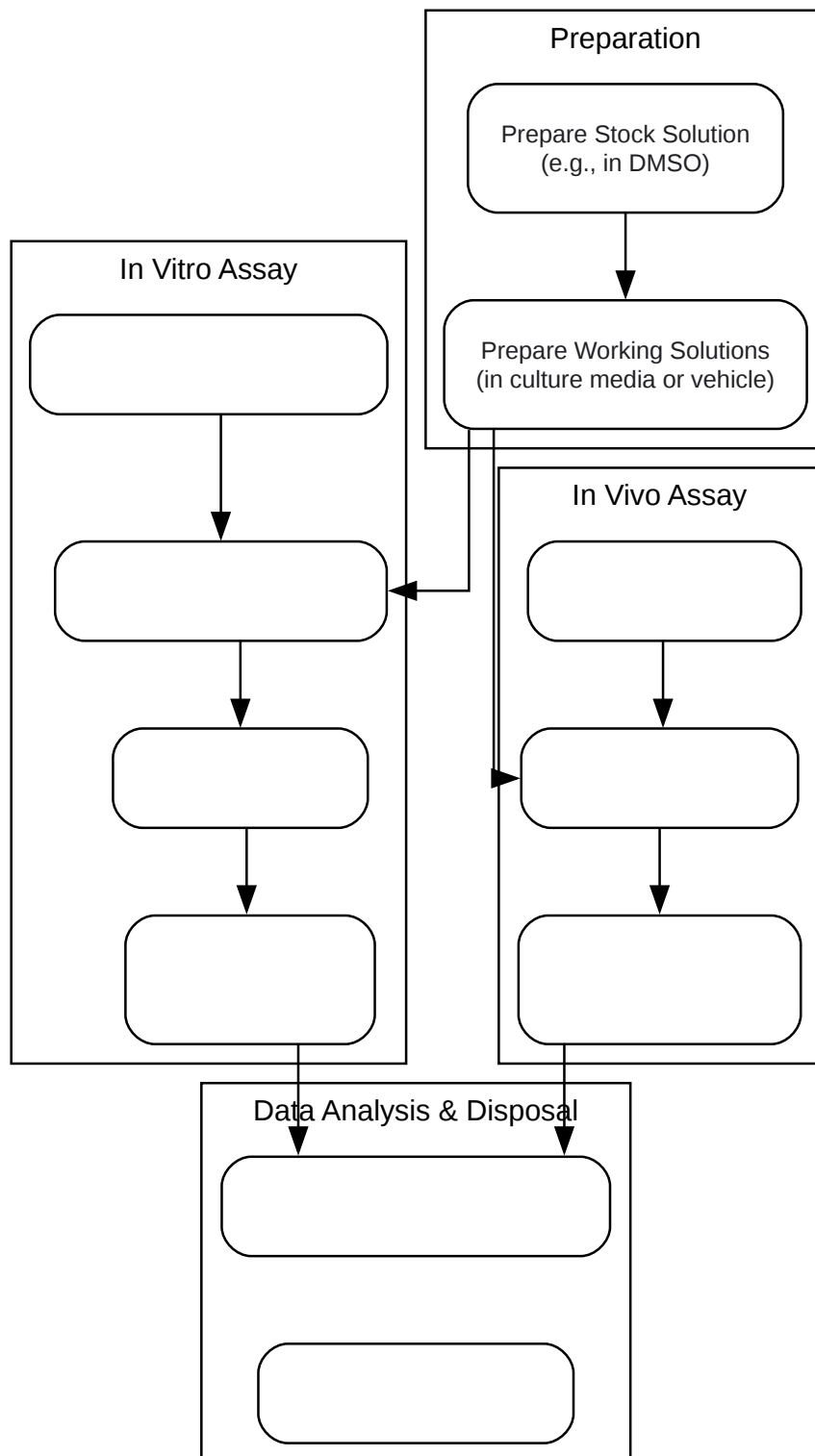
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Caption: PPAR α signaling pathway activated by **AM3102**.

General Experimental Workflow for **AM3102**

The following diagram illustrates a typical workflow for conducting experiments with **AM3102**, from initial preparation to data analysis.

Experimental Workflow for AM3102



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Caption: General workflow for **AM3102** experiments.

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